N-butylhexan-1-amine

描述

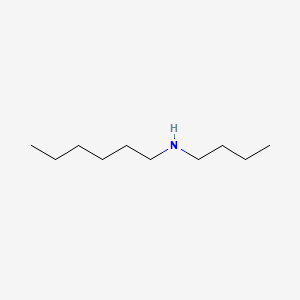

N-butylhexan-1-amine: is an organic compound with the molecular formula C10H23N . It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

准备方法

Synthetic Routes and Reaction Conditions:

Direct Alkylation of Ammonia: One common method to synthesize primary amines like N-butylhexan-1-amine is through the direct alkylation of ammonia with alkyl halides.

Reductive Amination: Another method involves the reductive amination of hexanal with butylamine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process .

化学反应分析

Alkylation Reactions

Primary amines like N-butylhexan-1-amine undergo alkylation when treated with alkyl halides. This reaction proceeds via an Sₙ2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. For example:

Key Conditions :

Example Reaction :

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| CH₃I | N-Methyl-N-butylhexan-1-amine | ~65% |

Acylation Reactions

Acylation with acyl chlorides or anhydrides produces amides. The reaction is driven by the nucleophilic attack of the amine on the carbonyl carbon:

Key Observations :

-

Acetic anhydride reacts exothermically, forming N-acetyl derivatives .

-

Steric hindrance from the hexyl and butyl groups may reduce reaction rates compared to smaller amines .

Thermodynamic Data :

| Reaction | ΔH° (kJ/mol) | Conditions |

|---|---|---|

| C₄H₁₁N + C₄H₆O₃ → C₆H₁₃NO + C₂H₄O₂ | -113.2 ± 0.46 | Liquid phase, 25°C |

Condensation with Carbonyl Compounds

This compound reacts with aldehydes/ketones to form Schiff bases (imines). For example:

Mechanistic Notes :

Complexation with Metal Ions

The lone pair on the nitrogen enables coordination to transition metals. Example complexes include:

-

Platinum(II) complexes : [PtI₂(NH₂Bu)₂] (cis/trans isomers) .

-

Copper(II) : Forms stable complexes in aqueous solutions, utilized in catalytic applications .

Substitution Reactions

Nucleophilic substitution reactions occur under basic conditions. For instance:

Key Reagents :

Comparative Reactivity Table

| Reaction Type | Reagent | Product | Rate vs. n-Butylamine |

|---|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl derivative | Slower (steric effects) |

| Alkylation | Methyl iodide | N-Methylated amine | Similar |

| Condensation | Benzaldehyde | N-Benzylidene imine | Faster (electron-rich N) |

科学研究应用

Organic Synthesis

N-butylhexan-1-amine serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for participation in several chemical reactions:

- Nucleophilic Substitution : The amine group can act as a nucleophile, facilitating the substitution reactions necessary for forming more complex molecules.

- Formation of Imines : Under certain conditions, this compound can react with carbonyl compounds to form imines, which are crucial intermediates in organic synthesis.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Amine |

| Formation of Imines | This compound + Aldehyde | Imine |

| Reduction | This compound + Reducing Agent | Alcohol |

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Research indicates that primary amines can influence biological activity due to their ability to interact with various biological targets.

Case Study: Anti-inflammatory Properties

Recent studies have investigated the anti-inflammatory effects of this compound derivatives. For instance, modifications to the amine structure have shown promise in treating conditions such as inflammatory bowel disease by modulating immune responses.

Industrial Applications

This compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

- Corrosion Inhibitors : The compound can be formulated into products that protect metals from corrosion.

- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in various formulations.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Corrosion Inhibitors | Used in formulations to prevent metal corrosion |

| Surfactants | Acts as a surfactant in cleaning and emulsifying agents |

作用机制

The mechanism of action of N-butylhexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular functions .

相似化合物的比较

- N-butylpentan-1-amine

- N-methylhexan-1-amine

- N-hexylamine

- N-butylamine

Comparison: N-butylhexan-1-amine is unique due to its specific alkyl chain length, which influences its chemical properties and reactivity. Compared to N-butylpentan-1-amine, it has a longer carbon chain, which can affect its solubility and boiling point. N-methylhexan-1-amine, on the other hand, has a different substitution pattern on the nitrogen atom, leading to variations in its chemical behavior .

生物活性

N-butylhexan-1-amine, also known as butyl hexylamine, is an organic compound with the molecular formula and a molecular weight of 157.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and industrial applications.

- Chemical Formula :

- Molecular Weight : 157.30 g/mol

- Boiling Point : 107 °C

- CAS Number : 30278-08-1

- SMILES Notation : CCCCCCC(N)CCCC

The structure of this compound consists of a long hydrocarbon chain with an amine functional group, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research has indicated that this compound and its derivatives may exhibit antimicrobial activity. For instance, studies have shown that certain alkylamines can act as bactericides and have applications in the development of surfactants and corrosion inhibitors . The biological activity is often linked to the hydrophobic nature of the alkyl chain, which enhances membrane permeability and interaction with microbial cells.

Pharmacological Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its amine group allows it to participate in reactions that yield more complex molecules with therapeutic potential. For example, it is involved in the synthesis of surfactants and additives for pharmaceuticals, which may enhance drug delivery systems .

Case Studies and Research Findings

- Antibacterial Activity :

- Synthesis of Derivatives :

-

Toxicity Studies :

- Toxicological assessments have indicated that while this compound exhibits biological activity, its safety profile needs careful evaluation due to potential cytotoxic effects at higher concentrations. Studies suggest a dose-dependent relationship between concentration and cytotoxicity in mammalian cell lines .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 50 | |

| Hexylamine derivative | Antifungal | 30 | |

| Butylated derivative | Cytotoxic | 75 |

Table 2: Synthesis Pathways for this compound Derivatives

属性

IUPAC Name |

N-butylhexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-3-5-7-8-10-11-9-6-4-2/h11H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZWCDKHEOBGLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90952640 | |

| Record name | N-Butylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38202-69-6, 30278-08-1 | |

| Record name | N-n-Butyl-n-hexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038202696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90952640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。